molecular formula C13H12N2O2S B5636532 3-(FURAN-2-CARBONYL)-1-(3-METHYLPHENYL)THIOUREA CAS No. 82366-71-0

3-(FURAN-2-CARBONYL)-1-(3-METHYLPHENYL)THIOUREA

Cat. No.: B5636532
CAS No.: 82366-71-0
M. Wt: 260.31 g/mol
InChI Key: YJNNTDVUAORMGQ-UHFFFAOYSA-N
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Description

3-(FURAN-2-CARBONYL)-1-(3-METHYLPHENYL)THIOUREA is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(FURAN-2-CARBONYL)-1-(3-METHYLPHENYL)THIOUREA typically involves the reaction of furan-2-carbonyl chloride with 3-methylphenylthiourea. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or chloroform. The reaction conditions may include:

    Temperature: Room temperature to 50°C

    Catalysts: None required

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(FURAN-2-CARBONYL)-1-(3-METHYLPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst

Major Products

    Oxidation: Sulfonyl derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated furan derivatives

Scientific Research Applications

3-(FURAN-2-CARBONYL)-1-(3-METHYLPHENYL)THIOUREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(FURAN-2-CARBONYL)-1-(3-METHYLPHENYL)THIOUREA involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The furan ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(FURAN-2-CARBONYL)-1-PHENYLTHIOUREA
  • 3-(FURAN-2-CARBONYL)-1-(4-METHYLPHENYL)THIOUREA
  • 3-(THIOPHEN-2-CARBONYL)-1-(3-METHYLPHENYL)THIOUREA

Uniqueness

3-(FURAN-2-CARBONYL)-1-(3-METHYLPHENYL)THIOUREA is unique due to the presence of the 3-methylphenyl group, which can enhance its biological activity and selectivity. The furan ring also contributes to its unique chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-methylphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9-4-2-5-10(8-9)14-13(18)15-12(16)11-6-3-7-17-11/h2-8H,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNNTDVUAORMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353326
Record name 2-Furancarboxamide, N-[[(3-methylphenyl)amino]thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82366-71-0
Record name 2-Furancarboxamide, N-[[(3-methylphenyl)amino]thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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